2-[4-(2,2,2-Trifluoroethoxy)phenyl]cyclopropane-1-carboxylic acid
Description
2-[4-(2,2,2-Trifluoroethoxy)phenyl]cyclopropane-1-carboxylic acid is a cyclopropane-based carboxylic acid derivative featuring a trifluoroethoxy (-OCH₂CF₃) substituent at the para position of its phenyl ring. This compound belongs to a class of non-aromatic carboxylic acids with applications in agrochemical and pharmaceutical research.
Properties
IUPAC Name |
2-[4-(2,2,2-trifluoroethoxy)phenyl]cyclopropane-1-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11F3O3/c13-12(14,15)6-18-8-3-1-7(2-4-8)9-5-10(9)11(16)17/h1-4,9-10H,5-6H2,(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYJLJZWFIPKZOS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1C(=O)O)C2=CC=C(C=C2)OCC(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11F3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(2,2,2-Trifluoroethoxy)phenyl]cyclopropane-1-carboxylic acid typically involves the following steps:
Formation of the Trifluoroethoxyphenyl Intermediate: The initial step involves the reaction of 2,2,2-trifluoroethanol with a suitable phenyl derivative, such as bromobenzene, in the presence of a base like potassium carbonate.
Cyclopropanation: The intermediate is then subjected to cyclopropanation using a reagent like diazomethane or a cyclopropanation catalyst.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-[4-(2,2,2-Trifluoroethoxy)phenyl]cyclopropane-1-carboxylic acid undergoes various chemical reactions, including:
Substitution: The trifluoroethoxy group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines in the presence of a base.
Major Products Formed
Oxidation: Corresponding carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Substituted phenyl derivatives.
Scientific Research Applications
2-[4-(2,2,2-Trifluoroethoxy)phenyl]cyclopropane-1-carboxylic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-[4-(2,2,2-Trifluoroethoxy)phenyl]cyclopropane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The trifluoroethoxy group enhances the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. The cyclopropane ring provides rigidity to the molecule, influencing its binding affinity to target receptors .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Physicochemical Properties
The trifluoroethoxy group distinguishes this compound from other cyclopropanecarboxylic acid derivatives. Below is a comparative analysis with key analogs:
Key Observations:
- Trifluoroethoxy vs. Difluoromethoxy : The trifluoroethoxy group increases electron-withdrawing effects and lipophilicity compared to difluoromethoxy, which may enhance target binding in hydrophobic environments. However, difluoromethoxy analogs (e.g., 2-(4-(Difluoromethoxy)phenyl)cyclopropane-1-carboxylic acid) were discontinued due to stability concerns .
- Trifluoroethoxy vs. This may limit its utility in interactions requiring polar contacts .
- Positional Fluorination : The meta-fluorinated analog (2-(3-fluoro-phenyl)-cyclopropanecarboxylic acid) lacks the para-substituted trifluoroethoxy group, resulting in reduced steric bulk and altered electronic properties .
Functional Group Impact on Bioactivity
- Agrochemical Relevance: Cyclopropane derivatives like cyclanilide (1-(((2,4-dichlorophenyl)amino)carbonyl)-cyclopropanecarboxylic acid) are established plant growth regulators. The trifluoroethoxy group in the subject compound may offer improved resistance to enzymatic degradation compared to dichlorophenyl-based analogs .
- Enzyme Inhibition : The trifluoroethoxy group’s steric bulk and electronegativity could enhance binding to active sites in enzymes like cytochrome P450 or kinases, as seen in studies with structurally related fluorinated cyclopropanes .
Stability and Commercial Availability
- Discontinued Analogs : Compounds like 2-(4-(Difluoromethoxy)phenyl)cyclopropane-1-carboxylic acid were discontinued, possibly due to synthetic challenges or instability under storage conditions. In contrast, the trifluoroethoxy variant remains of interest, suggesting superior stability .
Biological Activity
2-[4-(2,2,2-Trifluoroethoxy)phenyl]cyclopropane-1-carboxylic acid (CAS: 1683526-60-4) is an organic compound notable for its potential biological activities. The trifluoroethoxy group significantly influences its chemical properties and biological interactions. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
- Molecular Formula : C11H9F3O3
- Molar Mass : 246.18 g/mol
- Appearance : White crystalline solid
- Solubility : Soluble in organic solvents (e.g., ethanol, chloroform), insoluble in water
- Melting Point : Approximately 142-146 °C
Anticancer Properties
Research indicates that compounds with similar structural motifs exhibit significant anticancer activity. For instance, derivatives of cyclopropane carboxylic acids have been evaluated for their cytotoxic effects against various cancer cell lines. A study highlighted that carboxylic acid analogs with specific substitutions showed enhanced in vitro anticancer activity, suggesting a structure-activity relationship that may be applicable to this compound .
The mechanism by which this compound exerts its biological effects is not fully elucidated. However, it is hypothesized to interact with cellular pathways similar to known anticancer agents that bind to tubulin and disrupt microtubule dynamics. This interaction may lead to apoptosis in cancer cells, a pathway observed in other structurally related compounds .
Study 1: Anticancer Activity Evaluation
In a preliminary screening of various carboxylic acid derivatives, compounds with trifluoromethyl groups displayed notable cytotoxicity against breast and lung cancer cell lines. The study concluded that the presence of electron-withdrawing groups like trifluoroethoxy enhances the compound's ability to inhibit cancer cell proliferation .
Study 2: Structure-Activity Relationship Analysis
A comprehensive analysis was conducted on the structure-activity relationship of cyclopropane derivatives. The findings indicated that modifications at the phenyl ring significantly affect biological activity. Specifically, the introduction of trifluoromethoxy groups was linked to increased potency against specific cancer types .
Data Table: Biological Activity Summary
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
